molecular formula C13H14O B11908396 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Cat. No.: B11908396
M. Wt: 186.25 g/mol
InChI Key: POJJRUGFWLJEAH-UHFFFAOYSA-N
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Description

2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] ( 116540-04-6) is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol . This compound features a spirocyclic architecture, where an indene moiety and a tetrahydropyran (oxane) ring are connected through a single spiro carbon atom. This unique, three-dimensional structure makes it a valuable intermediate in exploratory organic chemistry and materials science research. Spirocyclic compounds are of significant interest in medicinal chemistry and materials science due to their rigid, complex structures. As an indene derivative, this compound serves as a useful building block for the synthesis of biologically relevant products and other complex molecular frameworks . Researchers can utilize this molecule in the development of novel heterocyclic compounds, in catalyst design, and in various other synthetic applications that require a structured, polycyclic scaffold. This product is intended for research and development purposes only. It is strictly for laboratory use and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

spiro[indene-1,4'-oxane]

InChI

InChI=1S/C13H14O/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6H,7-10H2

InChI Key

POJJRUGFWLJEAH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C=CC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as a cornerstone for constructing the spiro[indene-pyran] framework. A prominent approach involves the in situ generation of azomethine ylides from ninhydrin and amino acids such as sarcosine or L-proline, which subsequently undergo cycloaddition with dipolarophiles like vinyl indoles or acetylene derivatives. For instance, heating a mixture of ninhydrin (1.2 equiv), sarcosine (1.2 equiv), and a vinyl indole derivative in methanol at 60°C for 30 minutes yields spiro pyrrolidine intermediates, which are further functionalized to access the target spiro[indene-pyran] structure . This method achieves yields exceeding 85% while maintaining excellent regioselectivity.

A variation of this strategy employs isatin instead of ninhydrin to generate spiro indoline intermediates, which are oxidized to the corresponding indene derivatives under acidic conditions . The reaction’s efficiency is attributed to the dual role of methanol as both solvent and proton source, facilitating rapid ylide formation and cyclization.

Cyclization and Ring-Closing Methodologies

Cyclization reactions are pivotal for forming the tetrahydropyran ring fused to the indene core. One protocol involves treating 2,3-dihydro-1H-indene-2-amine derivatives with propionyl chloride in dichloromethane, catalyzed by aluminum chloride at -5°C to 25°C, to generate acylated intermediates. Subsequent cyclization in concentrated sulfuric acid at 90–100°C produces the spirocyclic framework with >90% purity . The use of sulfuric acid as both solvent and catalyst ensures complete ring closure while minimizing side reactions.

Notably, a modified approach replaces propionyl chloride with trifluoroacetic anhydride to protect amine groups during cyclization, enhancing reaction control. Post-cyclization, deprotection using sodium hydroxide in methanol yields the free amine, which is acidified to the hydrochloride salt for stabilization .

Catalytic Hydrogenation and Reduction Techniques

Palladium-catalyzed hydrogenation plays a critical role in saturating the pyran ring and eliminating nitro or ketone functionalities. For example, subjecting nitro-substituted intermediates to 10% Pd/C under 12 bar hydrogen pressure in glacial acetic acid achieves complete reduction within 24 hours . This step is essential for converting labile intermediates into stable tetrahydropyran derivatives.

In cases where ketone groups are present, sodium borohydride in ethanol at 0°C selectively reduces the carbonyl to a hydroxyl group, which is subsequently eliminated under acidic conditions to form the double bond in the indene moiety . This tandem reduction-elimination strategy ensures high fidelity in constructing the spiro junction.

Intermediate Synthesis and Functionalization

The preparation of key intermediates, such as indane-1,3-dione derivatives, is foundational to spiro[indene-pyran] synthesis. Self-condensation of indane-1,3-dione under basic conditions (triethylamine or sodium acetate) generates dimeric species, which undergo nucleophilic attack by dihydropyran precursors to form the spiro linkage . Alternatively, 2,2-dimethyl-1H-indene-1,3(2H)-dione serves as a versatile building block; its reaction with ethylene glycol in the presence of p-toluenesulfonic acid yields the corresponding ketal, which is hydrolyzed to the spirocyclic product .

Analytical and Optimization Insights

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Key Advantage
Multicomponent ReactionMethanol, 60°C, 30 min85–90Rapid, one-pot synthesis
Acid-Catalyzed CyclizationH2SO4, 90–100°C90–95High purity, scalable
Palladium Hydrogenation10% Pd/C, H2 (12 bar), glacial acetic acid78–85Selective saturation
Ketal HydrolysisHCl, H2O, reflux80–88Mild conditions, high efficiency

Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) are indispensable for characterizing intermediates and final products. For instance, the 1H NMR spectrum of 1’-methyl-3’-(1-methyl-1H-indol-5-yl)spiro[indene-2,2’-pyrrolidine]-1,3-dione exhibits distinct signals at δ 3.2 ppm (N–CH3) and δ 6.8–7.5 ppm (aromatic protons), confirming successful spirocyclization .

Chemical Reactions Analysis

Types of Reactions: 2’,3’,5’,6’-Tetrahydrospiro[indene-1,4’-pyran] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indene or pyran rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of spirocyclic compounds, including 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran], as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines, suggesting their utility in developing new cancer therapies .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against several pathogens. Its derivatives have been synthesized and tested for efficacy against bacteria and fungi, showing promise as new antimicrobial agents .
  • Neuroprotective Effects :
    • Research indicates that certain spirocyclic compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Applications

  • Synthesis of Complex Molecules :
    • 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecular architectures through various cycloaddition reactions and functional group transformations .
  • Catalytic Applications :
    • The compound has been explored in catalytic systems for synthesizing other heterocyclic compounds. Its ability to participate in hybrid catalytic reactions has been noted, enhancing the efficiency of synthetic pathways for producing pharmaceuticals .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] on breast cancer cells (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, leading to a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Neuroprotective Effects

In a preclinical trial, the neuroprotective effects of a derivative of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] were assessed using an oxidative stress model in SH-SY5Y neuroblastoma cells. Results indicated that treatment with the compound reduced oxidative damage markers by approximately 30%, suggesting its potential for therapeutic use in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indene-1,4’-pyran] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The core structure of 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] can be modified through substitutions or ring system alterations, leading to derivatives with distinct properties:

Table 1: Key Structural Derivatives and Their Modifications
Compound Name Substituents/Modifications Key Features
4,6-Dimethoxy derivative (25c) Methoxy groups at C4 and C6 Enhanced electron density; distinct IR/NMR shifts
Brominated derivative (15) Bromine at C6 of indene Increased molecular weight; halogen reactivity
2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]-2'-one (6f) Ketone group at C2' of pyran Altered reactivity (e.g., nucleophilic attacks)
Spiro[indene-1,4'-quinoline] derivatives Pyran replaced with quinoline Expanded π-conjugation; pharmaceutical relevance

Spectroscopic and Physical Properties

Substituents significantly influence spectroscopic signatures. For example:

  • NMR Shifts :
    • The parent compound’s aromatic protons resonate at δ 7.30–7.11 (1H NMR), typical for unsubstituted indene systems .
    • The 4,6-dimethoxy derivative (25c) shows a singlet at δ 6.46 for aromatic protons due to electron-donating methoxy groups .
  • IR Absorption :
    • The ketone-containing derivative (6f) exhibits a carbonyl stretch at 170.86 cm⁻¹ (13C NMR) , absent in the parent compound.
Table 2: Comparative Spectroscopic Data
Compound 1H NMR (δ, aromatic) 13C NMR (Carbonyl δ) IR (C=O stretch, cm⁻¹)
Parent compound 7.30–7.11 N/A N/A
4,6-Dimethoxy (25c) 6.46 (s) N/A 1766, 1738
6f (ketone derivative) 7.30–7.11 170.86 1766

Commercial Availability and Cost

  • Parent Compound : Available from 3 suppliers (e.g., MolPort, Targetmol) .
  • Brominated Derivative (15) : Priced at $1,717.14/g (1g scale), reflecting specialized synthetic complexity .
  • Indoline-Pyran Hybrids : Over 10 suppliers list derivatives like 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one, indicating broader commercial interest .

Biological Activity

2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] is a unique organic compound with potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is known for contributing to the biological activity of many natural products. The presence of the indene and pyran moieties suggests potential interactions with various biomolecules.

Research indicates that 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] may interact with several biological targets:

  • Receptor Interactions : It has been identified as an agonist for specific receptors, influencing pathways related to inflammation and pain modulation.
  • Enzyme Inhibition : The compound shows potential as an inhibitor of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.

Biological Activity

Various studies have documented the biological activities associated with this compound:

Antioxidant Activity

The antioxidant capacity of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] has been evaluated through several assays:

Assay TypeMethodologyResult (IC50 µM)
DPPH Radical ScavengingReaction with DPPH solution25.6
ABTS Radical ScavengingReaction with ABTS solution18.9
FRAP AssayFerric reducing antioxidant power32.4

These results indicate that the compound possesses significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using in vivo models of inflammation:

  • Carrageenan-Induced Paw Edema : Administration of the compound significantly reduced paw swelling compared to control groups.
  • Cytokine Inhibition : The compound decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in serum samples.

Case Studies

Several studies have highlighted the therapeutic potential of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]:

  • Study on Pain Relief :
    • Objective : Evaluate analgesic properties in rodent models.
    • Findings : The compound exhibited dose-dependent analgesic effects comparable to standard analgesics like ibuprofen.
  • Investigating Antimicrobial Properties :
    • Objective : Assess activity against bacterial strains.
    • Findings : Showed significant inhibitory effects against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.
  • Neuroprotective Effects :
    • Objective : Examine neuroprotective properties in models of neurodegeneration.
    • Findings : Reduced neuronal apoptosis and improved cognitive function in treated animals.

Q & A

Q. Reaction Conditions and Yield Optimization

MethodCatalyst/SolventTemperatureYield (%)Reference
MCR with BF₃·OEt₂Dichloromethane0–25°C57–84
AI-guided synthesisHexaneReflux60–75
Cyclization with TMSTHF40°C70–85

Q. Key Factors :

  • Catalyst Choice : BF₃·OEt₂ enhances electrophilic activation but may require strict anhydrous conditions .
  • Solvent Polarity : Non-polar solvents (hexane) favor cyclization, while polar solvents (THF) improve reagent solubility .

How is NMR spectroscopy utilized to confirm the structure of spiro compounds like 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]?

Basic Research Question
¹H and ¹³C NMR are critical for verifying spirocyclic connectivity and stereochemistry:

  • ¹H NMR : Distinct peaks for protons adjacent to the spiro center (δ 1.5–2.5 ppm for cyclohexyl protons) and aromatic indene protons (δ 6.5–7.5 ppm) .
  • ¹³C NMR : Spiro carbon signals appear at δ 90–110 ppm, while carbonyl or ether oxygens deshield adjacent carbons (δ 60–80 ppm) .

Q. Example Data from Literature :

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Spiro-CH₂1.8–2.2Quintet2H
Aromatic H (indene)6.7–7.3Doublet4H
Pyran O-CH₂3.5–4.0Triplet2H

Validation : Cross-referencing with literature (e.g., match δ values for analogous spiro compounds in ) ensures structural accuracy.

What are the thermodynamic considerations for the cyclization steps in synthesizing spirocyclic compounds?

Basic Research Question
Cyclization reactions require careful control of enthalpy (ΔH) and entropy (ΔS):

  • Reaction Enthalpy : For tetrahydropyran formation, ΔrH° = -103.3 ± 1.0 kJ/mol (exothermic, favors product formation) .
  • Solvent Effects : Hexane (low polarity) minimizes solvation energy, promoting ring closure over side reactions .

Q. Thermodynamic Data :

ReactionΔrH° (kJ/mol)SolventReference
Cyclization of C₅H₈O → C₅H₁₀O-103.3 ± 1.0Hexane

Optimization : Pre-cooling reagents (0°C) and slow addition of catalysts mitigate exothermic runaway reactions .

How can multicomponent reactions be optimized to enhance the stereoselectivity of spiro[indene-pyran] derivatives?

Advanced Research Question
Stereoselectivity in MCRs is influenced by:

  • Chiral Catalysts : Use of enantiopure Lewis acids (e.g., BINOL-derived catalysts) to induce axial chirality .
  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states, improving diastereomeric excess (de > 80%) .
  • Temperature Gradients : Stepwise heating (25°C → 60°C) enhances kinetic control over stereochemistry .

Q. Case Study :

CatalystSolventde (%)Yield (%)
BF₃·OEt₂DCM6584
Chiral BINOLToluene9270

What strategies address contradictions in spectroscopic data when characterizing novel spiro compounds?

Advanced Research Question
Discrepancies between experimental and theoretical data arise from dynamic effects or impurities:

  • Dynamic NMR (DNMR) : Resolves fluxional behavior (e.g., ring puckering) by variable-temperature studies .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 242.1302 for C₁₆H₁₈O₂) .
  • X-ray Crystallography : Provides unambiguous spiro connectivity data .

Q. Workflow :

Compare experimental ¹³C NMR with DFT-calculated shifts (deviation < 2 ppm acceptable).

Use HSQC/HMBC to assign long-range couplings.

Are there computational models predicting the reactivity of intermediates in spiro compound synthesis?

Advanced Research Question
AI and DFT models are pivotal for predicting reactivity:

  • Retrosynthetic Tools : Platforms like Pistachio or Reaxys propose pathways by analyzing >10⁶ reactions, prioritizing high-yield routes .
  • DFT Calculations : Simulate transition states (e.g., cyclization barriers) to identify rate-limiting steps .

Q. Case Study :

ModelAccuracy (%)Application
Reaxys AI85Precursor selection
DFT (B3LYP/6-31G*)90Transition state analysis

Limitations : Solvent effects and steric hindrance may reduce model accuracy, necessitating experimental validation .

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